molecular formula C10H12ClNO3 B8682479 4-Chloro-3,N-dimethoxy-N-methyl-benzamide

4-Chloro-3,N-dimethoxy-N-methyl-benzamide

Cat. No. B8682479
M. Wt: 229.66 g/mol
InChI Key: JDENWUHDRFDORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3,N-dimethoxy-N-methyl-benzamide is a useful research compound. Its molecular formula is C10H12ClNO3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-3,N-dimethoxy-N-methyl-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3,N-dimethoxy-N-methyl-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-3,N-dimethoxy-N-methyl-benzamide

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

4-chloro-N,3-dimethoxy-N-methylbenzamide

InChI

InChI=1S/C10H12ClNO3/c1-12(15-3)10(13)7-4-5-8(11)9(6-7)14-2/h4-6H,1-3H3

InChI Key

JDENWUHDRFDORT-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)Cl)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-chloro-3-methoxybenzoic acid (F. Claudi et al J. Med. Chem., 1992, 35, 4408) (37.2 g, 0.2 mol) in dichloromethane (500 ml) containing oxalyl chloride (26 ml) was treated with N,N-dimethylformamide (10 drops). After stirring at room temperature for 6 hours the solution was concentrated at reduced pressure, additional dichloromethane was added to the residue and the solvent was re-evaporated. The residue was then dissolved in acetonitrile (600 ml) and methoxymethylamine hydrochloride (20.5 g, 0.21 mol) added. The mixture was cooled in an ice-bath, a solution of pyridine (80 ml) in acetonitrile (150 ml) added dropwise, and the mixture stirred at room temperature for 18 hours. The solution was concentrated and the residue partitioned between ethyl acetate and saturated potassium carbonate solution. The organic layer was separated, washed with brine, dried (MgSO4) and concentrated at reduced pressure to give the title compound (40.0 g, 87%) as a colourless oil; MS(ES+) m/e 230/232 [M+H]+.
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
20.5 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
87%

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